2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a cyclohepta[d]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of suitable amines with cycloheptanone derivatives followed by cyclization can yield the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the cyclohepta[d]pyrimidin-4-one ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes.
Biological Research: It is used in studies involving cell signaling pathways and enzyme inhibition.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to altered cell functions. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its enzyme inhibitory properties.
Pyrido[2,3-d]pyrimidin-5-one: Studied for its anticancer activities.
Thieno[2,3-d]pyrimidin-4(3H)-one: Noted for its kinase inhibition.
Uniqueness
2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one stands out due to its unique cyclohepta[d]pyrimidin-4-one core, which provides distinct chemical properties and biological activities.
Properties
Molecular Formula |
C14H23N3O |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-(3-aminopentan-3-yl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one |
InChI |
InChI=1S/C14H23N3O/c1-3-14(15,4-2)13-16-11-9-7-5-6-8-10(11)12(18)17-13/h3-9,15H2,1-2H3,(H,16,17,18) |
InChI Key |
AGWFTYPKOFGZHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=NC2=C(CCCCC2)C(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.